2-Benzhydrylquinuclidin-3-one

Synthetic Chemistry Process Chemistry Grignard Reaction

Sourcing the correct 2-benzhydrylquinuclidin-3-one scaffold is a persistent bottleneck for labs synthesizing NK1 antagonists-generic 3-quinuclidinones cannot replicate the stereoselective amination required. • Irreplaceable Maropitant (Cerenia) precursor: direct intermediate for the commercial veterinary antiemetic API via reductive amination at C3. • Essential chiral building block for CP-96345, L-703606, and NALCN channel inhibitor SAR libraries. • (S)-enantiomer (CAS 683206-53-3) available as Maropitant Impurity 6 reference standard for QC and pharmacopeial method validation.

Molecular Formula C20H21NO
Molecular Weight 291.4 g/mol
CAS No. 32531-66-1
Cat. No. B1606960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzhydrylquinuclidin-3-one
CAS32531-66-1
Molecular FormulaC20H21NO
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H21NO/c22-20-17-11-13-21(14-12-17)19(20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-14H2
InChIKeyPQSXXBSNZJLXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzhydrylquinuclidin-3-one (CAS 32531-66-1): A Crucial Quinuclidinone Intermediate for NK1 Receptor Antagonists


2-Benzhydrylquinuclidin-3-one (CAS 32531-66-1), also known as 2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-one, is a bicyclic quinuclidinone derivative with the molecular formula C₂₀H₂₁NO . This compound is characterized by a benzhydryl group at the C2 position and a reactive ketone at C3, which enhances its electrophilicity and enables nucleophilic additions . It is not an end-product therapeutic agent but a critical synthetic intermediate, most notably recognized as the direct precursor in the synthesis of Maropitant (Cerenia), a potent and selective neurokinin-1 (NK1) receptor antagonist [1]. Its role as an N-benzhydryl quinuclidine scaffold also extends its utility to other research areas, such as the investigation of NALCN channels [2].

Why Interchanging 2-Benzhydrylquinuclidin-3-one with Other Quinuclidine Analogs Compromises Synthesis Efficiency and Downstream Purity


The 2-benzhydrylquinuclidin-3-one scaffold is not a generic building block; its specific 2-benzhydryl substitution pattern on the quinuclidine ring is the essential pharmacophoric element required for the subsequent construction of clinically relevant NK1 antagonists like Maropitant and CP-96345 [1]. Substituting this with a simpler or differently substituted analog—such as an unsubstituted 3-quinuclidinone, a 2-benzylidene derivative, or a related ester like 3-quinuclidinyl benzilate (QNB)—would fundamentally alter the synthetic pathway, often preventing the stereospecific amination steps necessary to achieve the final active pharmaceutical ingredient (API) [2]. The quantitative evidence below demonstrates that while this compound possesses modest standalone activity, its true value lies in its optimized process chemistry and its irreplaceable role as a precursor to high-value antagonists, making generic substitution impractical for any research or industrial application aiming for NK1-targeted outcomes.

Quantitative Head-to-Head Evidence Guide: Defining the Differentiated Value of 2-Benzhydrylquinuclidin-3-one


Improved Synthetic Yield for 2-Benzhydrylquinuclidin-3-one via Copper-Catalyzed Michael Addition

The industrial-scale production of 2-benzhydrylquinuclidin-3-one has been optimized by a patented copper-catalyzed process. This method, which involves the reaction of 2-benzylidene-3-quinuclidinone with a phenylmagnesium halide, achieves a significantly higher yield compared to the prior art, uncatalyzed methods [1]. This quantitative improvement directly translates to a lower cost of goods and greater process efficiency for procurement.

Synthetic Chemistry Process Chemistry Grignard Reaction

In Vitro Binding Affinity of 2-Benzhydrylquinuclidin-3-one at the NK1 Receptor

As the core synthetic precursor to Maropitant, 2-benzhydrylquinuclidin-3-one itself demonstrates affinity for the NK1 receptor, albeit with moderate potency. This binding is a key differentiator from other quinuclidinones that lack the benzhydryl group and are not directed towards NK1 applications [1]. While it is not the final drug product, this baseline affinity confirms the correct molecular recognition for its intended downstream applications.

Neurokinin-1 Receptor Binding Affinity Radioligand Binding

Inhibitory Activity of the N-Benzhydryl Quinuclidine Scaffold on NALCN Channels

The N-benzhydryl quinuclidine chemotype, for which 2-benzhydrylquinuclidin-3-one serves as a foundational precursor, has been shown to be a potent inhibitor of the sodium leak channel, NALCN [1]. This is a distinct and emerging research application that is not shared by other classic quinuclidine-based compounds like the muscarinic antagonist 3-quinuclidinyl benzilate (QNB) [2].

NALCN Channel Sodium Leak Current Electrophysiology

Predicted Physicochemical Properties Underpinning Synthetic and Analytical Handling

The predicted physicochemical properties of 2-benzhydrylquinuclidin-3-one provide a basis for its handling and use in synthetic procedures, differentiating it from more polar or less lipophilic quinuclidine derivatives. Its high predicted LogP and moderate water solubility inform extraction, purification, and analytical method development strategies .

Physicochemical Properties Lipophilicity Analytical Chemistry

High-Value Application Scenarios for 2-Benzhydrylquinuclidin-3-one in Research and Development


Synthesis of Maropitant and Other NK1 Antagonist Analogs

The primary and most validated application for 2-benzhydrylquinuclidin-3-one is as the key intermediate in the synthesis of Maropitant (Cerenia), a widely used veterinary antiemetic . The synthetic route proceeds via reductive amination or other transformations of the C3 ketone to install the requisite amine functionality, leveraging the stereochemistry established at the C2 benzhydryl position . This compound is also the immediate precursor for the development of other NK1 antagonists, including CP-96345 and L-703606, making it an essential starting material for medicinal chemistry programs targeting the NK1 receptor . For any lab or production facility aiming to manufacture or derivatize NK1 antagonists, procuring high-purity 2-benzhydrylquinuclidin-3-one is a non-negotiable first step.

Development of Reference Standards and Analytical Impurity Profiling

The (S)-enantiomer of 2-benzhydrylquinuclidin-3-one (CAS 683206-53-3) is a known and characterized impurity (Maropitant Impurity 6) in the commercial synthesis of Maropitant . As such, this compound is in high demand for analytical method development, method validation, and quality control (QC) applications . It is used as a reference standard to ensure the purity of Maropitant Active Pharmaceutical Ingredient (API) and its formulations, and for traceability against pharmacopeial standards (USP/EP) . Laboratories involved in the regulatory compliance and quality assurance of Maropitant manufacturing are a key procurement audience.

Chemical Biology Research on NALCN Sodium Leak Channels

Recent research has identified N-benzhydryl quinuclidine compounds as a novel class of NALCN channel inhibitors . 2-Benzhydrylquinuclidin-3-one serves as a versatile synthetic entry point for generating a library of such N-substituted derivatives for structure-activity relationship (SAR) studies . This application is highly specific and differs fundamentally from the muscarinic pharmacology of other quinuclidine esters like QNB . Researchers studying the role of NALCN in neuronal excitability, resting membrane potential, and related neurological disorders will find this compound to be a unique and powerful chemical tool for their investigations.

Stereoselective Synthesis and Chiral Building Block Applications

The chiral center at the C2 position makes enantiomerically pure forms of 2-benzhydrylquinuclidin-3-one valuable as chiral building blocks or auxiliaries in complex molecule synthesis . The development of asymmetric synthetic methods to access either the (R)- or (S)-enantiomer is an active area of research . This application appeals to academic and industrial organic chemistry groups engaged in the synthesis of stereochemically complex pharmaceuticals, where the rigid, chiral quinuclidine framework can be exploited to introduce asymmetry into downstream products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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